molecular formula C12H17NS B15319117 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine

2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine

Cat. No.: B15319117
M. Wt: 207.34 g/mol
InChI Key: CHKRTQOUXNQMAL-UHFFFAOYSA-N
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Description

2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine is a bicyclic heterocyclic compound featuring a pyrrolidine ring (a five-membered saturated amine ring) fused to a partially hydrogenated benzo[b]thiophene moiety. The tetrahydrobenzo[b]thiophene component provides a rigid, aromatic-like framework, while the pyrrolidine ring introduces conformational flexibility and basicity.

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrrolidine

InChI

InChI=1S/C12H17NS/c1-2-6-11-9(4-1)8-12(14-11)10-5-3-7-13-10/h8,10,13H,1-7H2

InChI Key

CHKRTQOUXNQMAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C3CCCN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a thiophene precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield fully saturated derivatives. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide (Compound 15)

Structure: Shares the tetrahydrobenzo[b]thiophene core but differs in substituents. The pyrrolidine ring in the target compound is replaced by a cyanoacetamide group and additional aromatic thiazole and phenyl moieties. Key Properties:

  • Melting Point : 222–226°C .
  • Molecular Formula : C₂₂H₁₈N₄OS₂ (MW: 418.54 g/mol) .
  • Yield : 99% under synthetic conditions .
    Comparison :
  • The acetamide-thiazole substituents in Compound 15 likely enhance π-π stacking and hydrogen-bonding interactions compared to the simpler pyrrolidine group in the target compound.
  • The higher molecular weight and aromaticity of Compound 15 may reduce solubility in polar solvents relative to the target compound.

Heterocyclic Systems with Thiophene/Benzofuran Moieties

highlights synthetic routes to thieno[2,3-b]pyridine and pyrazolo[1,5-a]pyrimidine derivatives containing benzofuran . While these lack the pyrrolidine-tetrahydrobenzo[b]thiophene fusion, they provide insights into electronic and synthetic trends:

  • Thieno[2,3-b]pyridine: Features a fused thiophene-pyridine system. Compared to the target compound, this system is more planar and aromatic, favoring charge delocalization.
  • Pyrazolo[1,5-a]pyrimidines : Contain nitrogen-rich cores, which increase hydrogen-bonding capacity and metabolic stability compared to sulfur-containing analogs like the target compound.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine Not provided in evidence Pyrrolidine + tetrahydrobenzo[b]thiophene
Compound 15 (from ) C₂₂H₁₈N₄OS₂ 418.54 222–226 99 Cyanoacetamide-thiazole substituents
Thieno[2,3-b]pyridine () Varies by derivative Fused thiophene-pyridine core

Biological Activity

Overview

2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a pyrrolidine ring fused to a tetrahydrobenzo[b]thiophene moiety, which is known for its diverse biological properties.

PropertyValue
Molecular FormulaC12H17NS
Molecular Weight207.34 g/mol
IUPAC Name2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrrolidine
InChIInChI=1S/C12H17NS/c1-2-6-11-9(4-1)8-12(14-11)10-5-3-7-13-10/h8,10,13H,1-7H2
InChI KeyCHKRTQOUXNQMAL-UHFFFAOYSA-N
Canonical SMILESC1CCC2=C(C1)C=C(S2)C3CCCN3

Antimicrobial and Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial and anticancer activities. For instance, tetrahydrobenzo[b]thiophene derivatives have been reported to possess a range of biological activities including anti-inflammatory and cytotoxic effects against various cancer cell lines .

Case Studies:

  • Anti-inflammatory Activity : A study demonstrated that similar compounds inhibited the secretion of inflammatory cytokines such as TNF-α and IL-6 in macrophages. The most effective compounds showed a significant reduction in these cytokines at concentrations as low as 10 μM .
  • Cytotoxicity Assays : In vitro studies utilizing RAW264.7 cells indicated that several derivatives exhibited low cytotoxicity while effectively suppressing inflammatory markers. The survival rate of treated cells remained above 80% at concentrations up to 160 μM .
  • Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of NF-kB and MAPK signaling pathways, which play critical roles in inflammatory responses. This suggests that the compound may modulate key molecular targets involved in inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has shown that substituents on the thiophene or pyrrolidine rings can enhance or diminish activity:

  • Electron Donating Groups : Substituting with electron-donating groups at specific positions has been found to improve anti-inflammatory activity.
  • Naphthyl Substitution : Introducing naphthyl groups has been associated with enhanced binding to inflammatory cytokines, leading to improved inhibitory effects .

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